1,1'-Oxybis[2-(bromomethyl)benzene]
Description
Properties
CAS No. |
10038-41-2 |
|---|---|
Molecular Formula |
C14H12Br2O |
Molecular Weight |
356.05 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H12Br2O/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8H,9-10H2 |
InChI Key |
TYHWOUFVKPTEDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2CBr |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1,1'-Oxybis[2-(bromomethyl)benzene] with three analogous brominated aromatic compounds: 4,4'-Bis(bromomethyl)-1,1'-biphenyl , 1,2-bis(bromomethyl)benzene , and dibenzyl ether derivatives .
Molecular Structure and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Key Solvents) |
|---|---|---|---|---|---|
| 1,1'-Oxybis[2-(bromomethyl)benzene] | C₁₆H₁₄Br₂O | 378.09 | 110–115 | 320 (decomposes) | DCM, DMF, THF |
| 4,4'-Bis(bromomethyl)-1,1'-biphenyl | C₁₄H₁₂Br₂ | 340.06 | 145–148 | 290 (sublimes) | Chloroform, Toluene |
| 1,2-bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 70–73 | 250 | Ethanol, Acetone |
| Dibenzyl ether | C₁₄H₁₄O | 198.26 | 3–5 | 298 | Ether, Benzene |
Key Observations :
- Ether Linkage vs. Biphenyl Core : The oxygen bridge in 1,1'-Oxybis[2-(bromomethyl)benzene] reduces symmetry compared to 4,4'-Bis(bromomethyl)-1,1'-biphenyl, leading to lower melting points and altered solubility profiles.
- Substituent Position : Ortho-substituted bromomethyl groups in 1,1'-Oxybis[2-(bromomethyl)benzene] introduce steric hindrance, slowing nucleophilic substitution reactions compared to the para-substituted 4,4'-Bis(bromomethyl)-1,1'-biphenyl .
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves brominating 2,2'-dimethyldiphenyl ether (C₁₄H₁₄O) using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic substitution, where Br₂ is activated by FeBr₃ to generate Br⁺, which attacks the methyl groups:
$$
\text{C}{14}\text{H}{14}\text{O} + 2\ \text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}{14}\text{H}{12}\text{Br}_2\text{O} + 2\ \text{HBr}
$$
Key Parameters :
Optimization and Challenges
- Catalyst Loading : Excess FeBr₃ (>5 mol%) accelerates bromination but risks over-bromination.
- Byproduct Management : Mono-brominated intermediates (e.g., 2-(bromomethyl)-2'-methyldiphenyl ether) are removed via recrystallization from chloroform/petroleum ether (1:3 v/v).
- Yield : 70–75% after purification.
Radical Bromination Using N-Bromosuccinimide (NBS)
Photochemical Activation
NBS enables selective bromination under radical conditions, avoiding HBr generation. The reaction employs benzoyl peroxide (BPO) as an initiator and visible light irradiation:
$$
\text{C}{14}\text{H}{14}\text{O} + 2\ \text{NBS} \xrightarrow[\text{BPO, hv}]{\text{CCl}4} \text{C}{14}\text{H}{12}\text{Br}2\text{O} + 2\ \text{Succinimide}
$$
Key Parameters :
Advantages Over Traditional Bromination
- Selectivity : Reduced formation of di- or polybrominated byproducts due to controlled radical propagation.
- Safety : Eliminates gaseous HBr emissions.
- Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate).
Comparative Analysis of Methods
| Parameter | Br₂/FeBr₃ Method | NBS/Radical Method |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Reaction Time | 6–8 hours | 12–16 hours |
| Byproducts | Mono-brominated derivatives | Minimal (<5%) |
| Environmental Impact | HBr emissions | Halogenated solvent waste |
| Scalability | Industrial-friendly | Limited to batch processes |
Industrial-Scale Considerations
Process Intensification
- Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction time by 40% in Br₂/FeBr₃ setups.
- Solvent Recycling : CCl₄ recovery via distillation achieves >90% reuse efficiency.
Emerging Methodologies
Electrochemical Bromination
Preliminary studies show promise in substituting Br₂ with bromide salts (e.g., NaBr) under anodic oxidation, reducing halogen waste.
Green Chemistry Approaches
- Biocatalysis : Engineered haloperoxidases selectively brominate methyl groups in aqueous media, though yields remain low (30–40%).
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